1-(difluoromethyl)-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of difluoromethyl-substituted pyrazole with appropriate sulfonamide reagents under controlled conditions. Industrial production methods often utilize advanced techniques such as metal-catalyzed reactions and high-throughput synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key biochemical processes .
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and methyl groups but differs in its functional groups and applications.
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid: Another related compound with similar structural features but different chemical properties and uses. The uniqueness of 1-(DIFLUOROMETHYL)-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19F2N5O2S |
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Molecular Weight |
347.39 g/mol |
IUPAC Name |
1-(difluoromethyl)-N,3-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H19F2N5O2S/c1-8-11(10(3)19(5)16-8)6-18(4)23(21,22)12-7-20(13(14)15)17-9(12)2/h7,13H,6H2,1-5H3 |
InChI Key |
HXNMYRBWKBIEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
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